An In-depth Technical Guide to the Physicochemical Characterization of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
Abstract Introduction: The Imperative of Physical Property Characterization The compound 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline is a halogenated diaryl ether amine, a structural motif present in various biologically ac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Imperative of Physical Property Characterization
The compound 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline is a halogenated diaryl ether amine, a structural motif present in various biologically active molecules. In the realms of medicinal chemistry and materials science, a compound's melting and boiling points are fundamental physical constants. These properties are not merely benchmarks; they are critical indicators of purity, influence solubility and dissolution rates, and dictate formulation and processing strategies.[1]
A sharp, well-defined melting point range is a primary indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[1] For drug development professionals, these values are essential for everything from initial salt screening and polymorph studies to the final design of a stable and bioavailable drug product. Given the absence of published data for the title compound, this guide serves as a foundational resource for its empirical and theoretical characterization.
Part I: Experimental Determination of Melting and Boiling Points
When faced with a novel compound, the most reliable method for determining its physical properties is direct experimental measurement. The following protocols are standard, validated methods in organic chemistry.
Melting Point Determination: The Capillary Method
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2] The capillary method is the most common and reliable technique for small-scale analysis.
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer within the capillary.[3] The presence of residual solvent will lead to a significant depression and broadening of the melting point range.
Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer.[1][4] A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting point range.[3]
Initial Fast Run: An initial, rapid determination is recommended for an unknown compound to establish an approximate melting point, saving time on subsequent, more precise measurements.[1]
Sample Preparation: Place a small amount (10-20 mg) of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline on a clean, dry watch glass. If the sample is not a fine powder, gently crush it using a spatula.
Capillary Loading: Take a glass capillary tube (sealed at one end) and press the open end into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[2]
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[1]
Heating and Observation:
Begin heating the apparatus. For an unknown compound, a heating rate of 10-15°C per minute can be used for a preliminary measurement.
Once an approximate range is found, allow the apparatus to cool.
Prepare a new sample and heat rapidly to within 20°C of the approximate melting point.[1]
Reduce the heating rate to 1-2°C per minute.
Data Recording: Record two temperatures:
T1: The temperature at which the first drop of liquid appears.
T2: The temperature at which the entire sample has completely melted into a clear liquid.
The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (0.5-1.5°C).[1]
Validation: Perform the measurement in triplicate to ensure reproducibility.
toxicological profile of dichloropyridinyl oxy aniline derivatives
An In-depth Technical Guide to the Toxicological Profile of Dichloropyridinyl Oxy Aniline Derivatives Foreword: A Data-Driven Approach to Uncharacterized Compounds In the landscape of chemical safety and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Toxicological Profile of Dichloropyridinyl Oxy Aniline Derivatives
Foreword: A Data-Driven Approach to Uncharacterized Compounds
In the landscape of chemical safety and drug development, we frequently encounter novel chemical entities with limited or non-existent toxicological data. The class of dichloropyridinyl oxy aniline derivatives represents such a challenge. While these compounds hold potential in various applications, a thorough understanding of their toxicological profile is paramount for risk assessment and safe handling. This guide, therefore, adopts a scientifically rigorous "read-across" approach. By leveraging the extensive toxicological databases for structurally similar compounds—namely, dichlorinated anilines and chlorinated pyridinyl compounds—we can construct a predictive toxicological profile. This document is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of potential hazards but also the detailed experimental methodologies required to validate these predictions.
Part 1: Chemical Identity and the Principle of Read-Across
1.1. Molecular Structure and Potential Applications
Dichloropyridinyl oxy aniline derivatives are a class of aromatic compounds characterized by a dichlorinated pyridine ring linked to an aniline moiety via an ether (-O-) linkage. The general structure is depicted below:
Caption: General structure of a dichloropyridinyl oxy aniline derivative.
The specific substitution patterns of the chlorine atoms on the pyridine ring and any additional functional groups on the aniline ring will significantly influence the physicochemical properties and, consequently, the toxicological profile of individual derivatives. These compounds are of interest in medicinal chemistry and materials science due to the combined functionalities of the two aromatic systems.
1.2. The Read-Across Approach: A Cornerstone of Predictive Toxicology
In the absence of direct empirical data, the read-across methodology is a scientifically valid approach to predict the toxicological properties of a substance by comparing it to one or more structurally and functionally similar chemicals for which such data are available. This approach is a key component of modern chemical safety assessment, reducing the need for extensive animal testing while enabling robust hazard evaluation. The validity of our read-across assessment for dichloropyridinyl oxy aniline derivatives is based on the well-documented toxicological profiles of:
Dichloroanilines (DCAs): These compounds share the chlorinated aniline moiety, which is often associated with specific toxicological endpoints.
Chlorinated Pyridinols: The dichloropyridinyl moiety is structurally related to metabolites of certain pesticides, for which toxicological data exists.
This guide will synthesize data from these analogues to build a predictive toxicological profile for the target class of compounds.
Part 2: Predicted Toxicological Profile
2.1. Metabolism and Toxicokinetics
The metabolic fate of dichloropyridinyl oxy aniline derivatives is anticipated to involve pathways known for both anilines and pyridinyl compounds.
Phase I Metabolism: The primary metabolic activation of anilines proceeds via N-oxidation, catalyzed by cytochrome P450 enzymes in the liver, to form hydroxylamine derivatives. These metabolites are potent oxidizing agents. The ether linkage may also be a site for oxidative metabolism.
Phase II Metabolism: The hydroxylamine metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion. The aniline nitrogen can also be acetylated, a common detoxification pathway for aromatic amines.
Objective: To assess the mutagenic potential of the test compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to detect metabolites that are genotoxic.
Dose Selection: Use a minimum of five different analyzable concentrations of the test substance, with the highest concentration being 5 mg/plate or 5 µL/plate, or the highest non-toxic concentration.
Exposure: The test compound, bacteria, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
Incubation: Plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies on each plate is counted. A positive response is defined as a dose-related increase in the number of revertants or a reproducible and statistically significant positive response for at least one of the test points.
3.1.2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Methodology:
Cell Lines: Use established mammalian cell lines (e.g., CHO, V79, L5178Y, or TK6) or primary cell cultures (e.g., human peripheral blood lymphocytes).
Exposure: Treat cell cultures with at least three analyzable concentrations of the test compound for a short duration (3-6 hours) with and without metabolic activation, and for a longer duration (1.5-2.0 normal cell cycle lengths) without metabolic activation.
Harvest and Staining: After treatment, cells are grown for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei. Cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Analysis: Score at least 2000 cells per concentration for the presence of micronuclei. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.
Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:
Animal Model: Typically uses a small number of female rats.
Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.
Observation: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
Endpoint: The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.
Clinical Observations: Animals are observed for signs of toxicity for up to 14 days.
3.2.2. Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD TG 407
Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time, including information on target organs and the possibility of accumulation.
Methodology:
Animal Model: Typically uses rats.
Dosing: The test substance is administered orally daily for 28 days to several groups of animals at different dose levels.
Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are monitored weekly.
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
Histopathology: A full necropsy is performed on all animals, and a comprehensive set of tissues is collected for histopathological examination.
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Part 4: Data Presentation and Visualization
4.1. Quantitative Data Summary (Read-Across)
The following table summarizes toxicological data for compounds structurally related to dichloropyridinyl oxy aniline derivatives. This data serves as the basis for the predictive assessment.
The , constructed through a scientifically robust read-across approach, suggests a moderate to high level of concern across several critical endpoints. The primary hazards are predicted to be methemoglobinemia , genotoxicity , and potential neurotoxicity and reproductive toxicity .
It is imperative to underscore that this profile is predictive. The detailed experimental protocols provided in this guide offer a clear roadmap for obtaining the empirical data necessary to confirm these predictions and establish a definitive safety assessment for any specific derivative within this class. Future research should prioritize the generation of in vitro and in vivo data to fill the existing data gaps and ensure the safe development and application of these novel chemical entities.
Part 6: References
(PDF) Toxic effects of chlorpyrifos and its metabolites on some physiologically important enzymes: Atpases, cholinesterases, peroxidases - ResearchGate. Available at: [Link]
(PDF) TOXICITY, NATURAL AND INDUCED DEGRADATION OF CHLORPYRIFOS. Available at: [Link]
Metabolism of 3',4'-dichloropropionanilide: 3,4-dichloroaniline-lignin complex in rice plants - Science. Available at: [Link]
Evaluation of Chlorpyrifos Toxicity Through a 28-day Study: Cholinesterase Activity, Oxidative Stress Responses, Parent compound/metabolite Levels, and Primary DNA Damage in Blood and Brain Tissue of Adult Male Wistar Rats - PubMed. Available at: [Link]
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. Available at: [Link]
Genotoxicity of aniline derivatives in various short-term tests - Mutation Research. Available at: [Link]
Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective - MDPI. Available at: [Link]
Changes of Field Incurred Chlorpyrifos and Its Toxic Metabolite Residues in Rice during Food Processing from-RAC-to - Semantic Scholar. Available at: [Link]
The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed. Available at: [Link]
Genotoxicity of aniline derivatives in various short-term tests - PubMed. Available at: [Link]
3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline - LookChem. Available at: [Link]
Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC. Available at: [Link]
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. Available at: [Link]
Uptake and metabolic fate of [14C]-2,4-dichlorophenol and [14C]-2,4-dichloroaniline in wheat (Triticum aestivum) and soybean (Glycine max) - PubMed. Available at: [Link]
vivo toxicity study: Topics by Science.gov. Available at: [Link]
Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern - Scialli Consulting. Available at: [Link]
2-[(3,5-dichloropyridin-2-yl)oxy]aniline - PubChemLite. Available at: [Link]
3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline - PubChem. Available at: [Link]
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. Available at: [Link]
An in vitro assessment of the toxicity of 2,4‐dichloroaniline using rainbow trout primary epidermal cell cultures | Request PDF - ResearchGate. Available at: [Link]
Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats - PubMed. Available at: [Link]
Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854) - MDPI. Available at: [Link]
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC. Available at: [Link]
Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed. Available at: [Link]
Disposition and Metabolism of Aniline in Fischer 344 Rats and C57BL/6 × C3H F1 Mice - Cancer Research. Available at: [Link]
Developmental Toxicity, Major Factors and its Effects | Open Access Journals. Available at: [Link]
HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity ABSTRA - GOV.UK. Available at: [Link]
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - ResearchGate. Available at: [Link]
Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed. Available at: [Link]
3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450 - PubMed. Available at: [Link]
Toxicological Profile for 1,2-Dichloroethane - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
REPRODUCTIVE AND DEVELOPMENTAL TOXICOLOGY - CNR-IRIS. Available at: [Link]
Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding. Available at: [Link]
Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine - PubMed. Available at: [Link]
ATSDR Dichlorvos Tox Profile. Available at: [Link]
Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation - MDPI. Available at: [Link]
Development and Application of In Vitro Models for Screening Drugs and Environmental Chemicals that Predict Toxicity in Animals and Human. Available at: [Link]
Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS) - PubMed. Available at: [Link]
reagents required for the preparation of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
Technical Application Note: Scalable Synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline Abstract & Strategic Overview This application note details a robust, two-step synthetic protocol for the preparation of 2-[(3,5-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
Abstract & Strategic Overview
This application note details a robust, two-step synthetic protocol for the preparation of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline , a critical biaryl ether scaffold often utilized in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeted pharmaceuticals.
The synthesis addresses two primary chemoselective challenges:
Regiocontrol during SNAr: Ensuring nucleophilic attack occurs exclusively at the C2 position of the pyridine ring while preserving the C3 and C5 chlorides.
Chemoselective Reduction: Reducing the nitro group to an amine without hydrodechlorinating the halogenated pyridine ring.
Synthetic Strategy:
We utilize a "Nitro-First" approach. Direct coupling of 2-aminophenol is discouraged due to competing N-arylation vs. O-arylation. Instead, we couple 2-nitrophenol with 2,3,5-trichloropyridine, followed by a mild Béchamp reduction. This route guarantees high regiochemical fidelity and scalable purification.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two commercially available fragments: 2,3,5-Trichloropyridine and 2-Nitrophenol .
Figure 1: Synthetic workflow prioritizing regioselectivity and functional group tolerance.
Experimental Protocols
Step 1: Preparation of 2-[(3,5-Dichloropyridin-2-yl)oxy]nitrobenzene
Rationale: The C2-chlorine of 2,3,5-trichloropyridine is highly activated by the adjacent ring nitrogen, making it significantly more electrophilic than the C3 or C5 chlorides. Using a weak base (K2CO3) in a polar aprotic solvent (DMF) promotes the formation of the phenoxide nucleophile while minimizing hydrolysis side products.
Charge: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermocouple, charge 2-Nitrophenol (1.05 equiv) and DMF (5 mL per gram of substrate).
Deprotonation: Add K2CO3 (1.2 equiv) in a single portion. Stir at ambient temperature for 30 minutes. The mixture will turn bright yellow/orange, indicating phenoxide formation.
Addition: Add 2,3,5-Trichloropyridine (1.0 equiv) in one portion.
Reaction: Heat the slurry to 90 °C . Monitor by HPLC or TLC (20% EtOAc/Hexanes).
Critical Checkpoint: Reaction is typically complete within 3–5 hours. Ensure <1% remaining trichloropyridine to avoid difficult downstream separations.
Quench: Cool the mixture to 25 °C. Slowly pour the reaction mass into Ice Water (10 vol) with vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) to remove residual DMF and inorganic salts.
Drying: Dry the filter cake in a vacuum oven at 45 °C to constant weight.
Expected Yield: 85–92%
Appearance: Yellow to pale brown solid.
Step 2: Chemoselective Reduction to 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
Rationale: Catalytic hydrogenation (e.g., H2/Pd-C) poses a high risk of hydrodechlorination (removing Cl atoms from the pyridine ring). We utilize the Béchamp Reduction (Fe/NH4Cl), which is strictly chemoselective for the nitro group and leaves aryl chlorides intact.
Reagents & Materials:
Nitro Intermediate (from Step 1) (1.0 equiv)
Iron Powder, -325 mesh (4.0 equiv)
Ammonium Chloride (NH4Cl) (2.0 equiv)
Ethanol (5 vol)
Water (2 vol)
Procedure:
Charge: To a reaction vessel, charge the Nitro Intermediate , Ethanol , Water , and Ammonium Chloride .
Activation: Heat the mixture to 60 °C to ensure partial dissolution of the organic substrate.
Reduction: Add Iron Powder (4.0 equiv) portion-wise over 15 minutes to control the mild exotherm.
Reflux: Heat the mixture to reflux (~78 °C) and stir vigorously (mechanical stirring recommended due to heavy iron sludge).
Monitoring: Reaction is typically complete in 2–4 hours. TLC will show a shift from a non-polar yellow spot to a polar, fluorescent blue spot (amine).
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
Extraction: Dilute the aqueous residue with Ethyl Acetate (EtOAc). Wash with saturated NaHCO3 (to remove residual salts) and Brine.
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (10-30% EtOAc/Hexanes).
Expected Yield: 80–88%
Appearance: Off-white to beige crystalline solid.
Quantitative Data Summary
Parameter
Step 1: SNAr Coupling
Step 2: Nitro Reduction
Limiting Reagent
2,3,5-Trichloropyridine
Nitro Intermediate
Stoichiometry
1.0 : 1.05 (Pyridine : Phenol)
1.0 : 4.0 (Nitro : Fe)
Temperature
90 °C
78 °C (Reflux)
Time
3–5 Hours
2–4 Hours
Solvent System
DMF (Anhydrous)
EtOH / H2O (5:2)
Critical Impurity
2,3,5-Trichloropyridine (SM)
Dechlorinated byproducts (if H2 used)
Typical Yield
85–92%
80–88%
Troubleshooting & Critical Parameters
Regioisomer Contamination: If the reaction temperature in Step 1 exceeds 120 °C, you may observe trace substitution at the C3 position, although this is sterically and electronically disfavored. Maintain 90 °C.
Incomplete Reduction: Iron quality matters. If the reaction stalls, add fresh activated iron powder and increase agitation speed.
Product Stability: The final aniline is prone to oxidation (darkening) upon extended exposure to air. Store under nitrogen or argon at 4 °C.
Safety & Hazards (MSDS Highlights)
2,3,5-Trichloropyridine: Toxic by ingestion and skin contact. Potential sensitizer.[1] Use full PPE.
2-Nitrophenol: Harmful if inhaled or absorbed through skin.
DMF: Hepatotoxic and teratogenic. Handle in a fume hood.
Iron Waste: The iron filter cake from Step 2 may be pyrophoric if dried completely. Keep wet and dispose of as hazardous solid waste.
References
Synthesis of 2,3,5-Trichloropyridine
Title: Preparation of 2,3,5-trichloropyridine.[2][3][4]
Source: US P
URL
General SNAr on Halopyridines:
Title: Nucleophilic substitution of 2,3,5,6-tetrachloropyridine.
Source:Journal of Heterocyclic Chemistry, Vol 2, Issue 4.
Context: Establishes the reactivity order of chloropyridines (C2 > C4 >> C3).
Chemoselective Reduction (Bechamp)
Title: Reduction of Nitro Compounds.[1][5][6][7][8]
applications of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline in medicinal chemistry
This Application Note and Protocol Guide details the medicinal chemistry applications of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline , a specialized biaryl ether intermediate.[1][2] Topic: Applications of 2-[(3,5-Dichloropy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the medicinal chemistry applications of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline , a specialized biaryl ether intermediate.[1][2]
Topic: Applications of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline in Medicinal Chemistry
Part 1: Core Directive & Executive Summary
The Scaffold: 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline (CAS: 1025609-38-6 / Generic structure ref) is a biaryl ether amine .[1][2] Unlike its para-substituted counterpart (widely used in c-Met kinase inhibitors), this ortho-substituted aniline is a privileged building block for conformational restriction .[1][2]
Primary Utility:
Tricyclic Core Synthesis: It serves as the critical precursor for pyrido[2,3-b][1,4]benzoxazepines and benzoxazoles , scaffolds found in antipsychotics and specific kinase inhibitors.
MMP Inhibition: It is a validated intermediate in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, particularly for dermatological and oncology applications.
Bioisostere Exploration: It provides a chlorinated pyridine moiety to modulate lipophilicity (
) and metabolic stability compared to fluorinated analogs (e.g., in NaV1.8 inhibitor research).
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Mechanistic Advantage: The "Ortho-Effect"
The strategic value of this molecule lies in the ortho-positioning of the amine relative to the ether linkage.[1][2]
Conformational Locking: The intramolecular hydrogen bond between the aniline -NH2 and the pyridine nitrogen (or ether oxygen) pre-organizes the molecule for cyclization.[1][2]
Electronic Tuning: The 3,5-dichloro substitution on the pyridine ring is electron-withdrawing.[1][2] This reduces the
of the pyridine nitrogen, making it less likely to be protonated at physiological pH, thereby improving membrane permeability (CNS penetration).
Metabolic Blocking: The chlorines at the 3- and 5-positions block common metabolic soft spots (oxidation sites), extending the half-life (
Research (e.g., US20090068255A1) highlights the use of this scaffold in constructing non-hydroxamate MMP inhibitors. The biaryl ether provides the necessary hydrophobic bulk to fit into the S1' pocket of the MMP enzyme, while the aniline nitrogen serves as the attachment point for zinc-binding groups (ZBGs) or peptidomimetic backbones.[1][2]
Part 3: Visualization & Formatting
Diagram 1: Synthesis & Application Workflow
This pathway illustrates the construction of the scaffold and its divergence into two major medicinal chemistry applications: Linear Inhibitors (MMP) and Tricyclic Cores.[1][2]
[1][2][3]
Part 4: Experimental Protocols
Protocol A: High-Fidelity Synthesis of the Scaffold
Context: Commercial supplies can be impure or expensive.[1][2] This protocol ensures >98% purity, critical for avoiding side reactions in subsequent Pd-catalyzed steps.[1]
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
Checkpoint: The product spot should be less polar than the aminophenol.[1][2]
Workup (Self-Validating Step):
Cool to RT and pour into ice-water (300 mL).
The product should precipitate as a solid.[1][2] If oil forms, extract with EtOAc.
Crucial Wash: Wash the organic layer with 1N NaOH (2x).[1][2] Why? This removes any unreacted 2-aminophenol (which is soluble in base), ensuring the aniline product is free of phenolic impurities.[1][2]
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Yield Expectations: 85–92%.
Protocol B: Application in Amide Coupling (MMP Inhibitor Synthesis)
Context: Attaching the "Tail" to the aniline "Head".[1][2]
Activation: Dissolve the carboxylic acid partner (e.g., a proline derivative for MMPs) (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 10 mins.
Observation: The reaction may be slower than typical anilines due to the steric bulk of the ortho-ether group and the electron-withdrawing nature of the pyridine.[1][2] Heating to 50°C may be required.[1][2]
Part 5: Data Presentation & SAR Insights
Table 1: Comparative Reactivity of Pyridine Electrophiles
Why choose 3,5-dichloro-2-fluoropyridine?
Electrophile
Leaving Group
Reaction Temp (°C)
Yield (%)
Comment
3,5-Dichloro-2-fluoropyridine
Fluoride
80–90
90
Optimal balance of reactivity and stability.
2,3,5-Trichloropyridine
Chloride
120–140
65
Requires harsh conditions; tar formation common.[1][2]
Table 2: Physicochemical Profile (Calculated)
For Medicinal Chemistry Design
Property
Value
Implication for Drug Design
LogP
~3.8
Highly lipophilic; requires polar appendages for oral bioavailability.[1][2]
TPSA
~48 Ų
Excellent for CNS penetration (Target < 90 Ų).[1][2]
H-Bond Donors
1 (NH2)
Available for interaction with kinase hinge regions or enzyme active sites.[1][2]
Metabolic Stability
High
The 3,5-dichloro motif blocks oxidative metabolism on the pyridine ring.
Part 6: References
Synthesis of Biaryl Ethers: Method for preparing biaryl ether derivatives.[1][2] US Patent Application US20090068255A1. (2009).[1]
MMP Inhibitor Context: Fisher, J. F., & Mobashery, S. (2006). Matrix Metalloproteinases.[1][2] In Comprehensive Medicinal Chemistry II. Elsevier.[1][2]
SnAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry.[1][2] Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1][2] [1][2]
Nav1.8 Inhibitor Structural Analogs: (Reference to Vertex Pharmaceuticals patents on Pyridine Ethers, e.g., VX-150 context for structural comparison). World Intellectual Property Organization WO2021113627A1.[1][1][2]
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Reference Data & Comparative Studies
Validation
A Comparative Guide to the Bioactivity of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline and Structurally Related Aniline Ethers
Abstract The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including notable anticancer and antimicrobial agents.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The diaryl ether motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including notable anticancer and antimicrobial agents.[1][2] This guide provides a comparative analysis of the bioactivity of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline, a specific dichlorinated pyridyl aniline ether, against other key aniline ether derivatives. We will delve into the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on anticancer and antimicrobial applications. This analysis is supported by a review of published experimental data, detailed methodologies for relevant bioassays, and visual diagrams to elucidate key mechanisms and workflows.
Introduction: The Significance of the Aniline Ether Scaffold
Aniline ethers, a subset of the broader diaryl ether class, are characterized by two aromatic rings linked by an oxygen atom, with one ring being an aniline moiety.[2] This structural framework offers a unique combination of properties, including metabolic stability and the ability to penetrate cell membranes, making it an attractive scaffold for drug design.[2] The flexibility of the ether linkage allows the aryl rings to adopt specific conformations, which is crucial for binding to biological targets such as protein kinases and enzymes involved in bacterial metabolic pathways.[2][3]
The subject of our focus, 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline, features a dichlorinated pyridine ring linked to an aniline ring. The presence and position of halogen atoms, particularly chlorine, on the aromatic rings are known to significantly influence the compound's electronic properties and, consequently, its biological activity.[4] This guide will compare this specific structure to other aniline ethers, including those with different substitution patterns and even those that have been successfully developed into therapeutic agents like the multi-kinase inhibitor Sorafenib.[5][6] By examining these variations, we can gain a deeper understanding of the SAR that drives their therapeutic potential.
Comparative Bioactivity Analysis
The bioactivity of aniline ethers is diverse, with prominent examples in anticancer and antimicrobial research.[2][7] The following sections will compare the activity of our target compound's structural class with other relevant aniline ethers.
Anticancer Activity: Targeting Kinase Signaling
Many diaryl ether derivatives exhibit potent anticancer activity by inhibiting protein kinases, which are crucial regulators of cell proliferation and survival.[6] The aniline ether scaffold is a key feature in several approved kinase inhibitors.
Structure-Activity Relationship Insights:
Halogenation: The presence of chlorine atoms on the pyridyl ring, as seen in 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline, can significantly enhance antitumor activity.[4] This is often attributed to increased lipophilicity, which can improve cell permeability, and specific interactions within the target protein's binding site.
Aniline Ring Substitution: The position and nature of substituents on the aniline ring are critical for both potency and selectivity.[8] For instance, in the development of c-Met kinase inhibitors based on a 3-(2-chloropyridin-4-yl)oxyaniline scaffold, acylation of the aniline nitrogen was found to be crucial for interacting with the kinase active site.[8]
Comparison with Sorafenib: Sorafenib, a multi-kinase inhibitor used in cancer therapy, features a diaryl ether-like structure (a urea linkage connects the aromatic rings).[6][9] While not a direct ether, its structural similarity provides valuable SAR insights. The urea moiety in Sorafenib is critical for its activity, highlighting how the nature of the linker between the aromatic rings dramatically impacts the biological target.[9]
Quantitative Comparison of Anticancer Potency:
The following table summarizes the in vitro anticancer activity of selected diaryl ether derivatives to provide a comparative context.
Note: Data for 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline itself is not publicly available in comparative studies, hence the use of structurally related compounds to infer potential activity.
The diaryl ether scaffold is also a promising framework for the development of novel antimicrobial agents.[3] One key target is the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid biosynthesis.[11][12]
Structure-Activity Relationship Insights:
Targeting FabV: Diaryl ethers have shown a preference as inhibitors of FabV, an ENR isoform found in several Gram-negative bacteria, including the opportunistic pathogen P. aeruginosa.[3][11]
Iterative Design: Studies involving the synthesis and screening of a library of diaryl ether-based inhibitors against P. aeruginosa FabV (paFabV) have demonstrated that iterative modifications to the "B-ring" (one of the aromatic rings) can lead to potent inhibitors with IC50 values in the sub-micromolar range.[3][12]
Sulfonamide Moiety: The introduction of a sulfonamide group on one of the aryl rings has been shown to increase potency, likely due to its ability to form hydrogen bonds with highly conserved residues in the FabV active site.[12]
To ensure the trustworthiness and reproducibility of the bioactivity data discussed, this section provides detailed protocols for standard assays used in the evaluation of anticancer and antimicrobial agents.
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
Human cancer cell lines (e.g., HeLa, HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
96-well microplates
Microplate reader
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
Bacterial strains (e.g., S. aureus, E. coli)
Mueller-Hinton Broth (MHB)
Test compounds (dissolved in DMSO)
96-well microplates
Microplate reader or visual inspection
Step-by-Step Methodology:
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the microplate at 37°C for 18-24 hours.[7]
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7] This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]
Visualization of Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of aniline ether-like compounds.
Conclusion and Future Perspectives
The 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline scaffold, as a representative of the dichlorinated pyridyl aniline ether class, holds significant potential for the development of novel therapeutic agents. Based on the broader family of diaryl ethers, this class of compounds is predicted to exhibit potent anticancer and antimicrobial activities. The structure-activity relationships discussed herein underscore the importance of the substitution patterns on both the pyridine and aniline rings for optimizing biological activity. Specifically, halogenation is a key determinant of potency in anticancer applications, while modifications to the aniline moiety are crucial for kinase selectivity. In the antimicrobial realm, the diaryl ether scaffold is a validated starting point for the development of inhibitors against essential bacterial enzymes like FabV.
Future research should focus on the synthesis and biological evaluation of a focused library of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline derivatives with systematic modifications to both aromatic rings. This would enable a more precise elucidation of the SAR for this specific scaffold and could lead to the identification of lead compounds with improved potency and selectivity for either anticancer or antimicrobial applications.
References
Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. PMC - NIH.
comparative study of the biological activity of substituted diaryl ethers. Benchchem.
Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed.
Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Lirias.
Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. ResearchGate.
Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Publishing.
Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed.
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Publishing.
Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors | Biological and Medicinal Chemistry. ChemRxiv.
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Bentham Science.
IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Advanced Research and Reviews.
Kinase Inhibitor Library Screening Identifies the Cancer Therapeutic Sorafenib and Structurally Similar Compounds as Strong Inhibitors of the Fungal Pathogen Histoplasma capsulatum. MDPI.
Multi-targeted kinase inhibitor sorafenib and its future. Mayo Clinic.
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed.
The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. PMC - NIH.
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
Biological Activities of Pyridine Derivatives. BOC Sciences.
Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives as Potent Kinase Inhibitors. Benchchem.
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC - NIH.
Forging the Path to a Key Pharmaceutical Intermediate: A Comparative Yield Analysis of Synthesis Routes for 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
In the intricate world of pharmaceutical development, the efficient synthesis of key intermediates is a cornerstone of success. One such pivotal molecule is 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline, a structural motif th...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of pharmaceutical development, the efficient synthesis of key intermediates is a cornerstone of success. One such pivotal molecule is 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline, a structural motif that holds promise in the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective yields and methodological considerations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.
The synthesis of diaryl ethers and their amino-derivatives has traditionally been approached through two main catalytic pathways: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methodologies offer distinct advantages and are subject to specific limitations, which will be explored in detail.
At a Glance: Comparative Analysis of Synthesis Routes
Synthesis Route
Key Reactants
Catalyst System
Typical Yield
Key Advantages
Key Challenges
Ullmann Condensation
2,3,5-Trichloropyridine, 2-Aminophenol
Copper (e.g., CuI, Cu2O)
Moderate
Cost-effective catalyst, well-established for diaryl ether synthesis.
Often requires high reaction temperatures and stoichiometric amounts of copper, potentially leading to side products.
Buchwald-Hartwig Amination
2,3,5-Trichloropyridine, 2-Aminophenol
Palladium (e.g., Pd(OAc)2) with a phosphine ligand
Potentially Higher
Milder reaction conditions, broader substrate scope, and typically higher yields.[1]
Higher cost of palladium catalysts and ligands, sensitivity to air and moisture.[2]
Route 1: The Ullmann Condensation - A Classic Approach
The Ullmann condensation is a long-established method for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.[3][4] The reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.
Mechanistic Considerations
The mechanism of the Ullmann reaction is believed to proceed through the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl ether and regenerates the copper(I) catalyst.
Ullmann Condensation Workflow
Experimental Protocol: Synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline via Ullmann Condensation
Materials:
2,3,5-Trichloropyridine
2-Aminophenol
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Procedure:
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5-trichloropyridine (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration.
Purge the flask with an inert gas (e.g., nitrogen or argon).
Heat the reaction mixture to 140-160 °C and maintain this temperature with vigorous stirring for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline.
Route 2: The Buchwald-Hartwig Amination - A Modern Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen and carbon-oxygen bonds.[1][2] This method often provides higher yields and proceeds under milder conditions compared to the Ullmann condensation.[1]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine or alcohol, which, after deprotonation by a base, undergoes reductive elimination to form the product and regenerate the palladium(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.[5]
Buchwald-Hartwig Amination Workflow
Experimental Protocol: Synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline via Buchwald-Hartwig Amination
Materials:
2,3,5-Trichloropyridine
2-Aminophenol
Palladium(II) acetate (Pd(OAc)₂)
Xantphos (or another suitable phosphine ligand)
Cesium carbonate (Cs₂CO₃)
Toluene or Dioxane (anhydrous)
Procedure:
To a Schlenk tube or a similar reaction vessel, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
Evacuate and backfill the vessel with an inert gas three times.
Add anhydrous toluene or dioxane, followed by 2,3,5-trichloropyridine (1.0 eq), 2-aminophenol (1.2 eq), and cesium carbonate (2.0 eq).
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 8-16 hours.
Monitor the reaction by TLC or HPLC.
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline.
Precursor Synthesis: Preparation of 2-Amino-3,5-dichloropyridine
A crucial starting material for alternative synthetic strategies is 2-amino-3,5-dichloropyridine. A common method for its preparation involves the chlorination of 2-amino-5-chloropyridine.
Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine
Materials:
2-Amino-5-chloropyridine
N-Chlorosuccinimide (NCS)
N,N-Dimethylformamide (DMF)
Methanol
Ethanol (for recrystallization)
Procedure:
In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in a mixture of DMF and methanol.[6][7]
Add N-chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature at around 45 °C.[8][9]
Stir the reaction mixture for several hours until the starting material is consumed, as monitored by TLC.[8][9]
Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.[8][9] A reported yield for this procedure is approximately 70.5% with a purity of 98.2% (GC).[8][9]
Conclusion
The synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline can be effectively achieved through both the Ullmann condensation and the Buchwald-Hartwig amination. While the Ullmann reaction offers a more cost-effective catalytic system, it often requires harsher conditions that may not be suitable for complex substrates with sensitive functional groups. The Buchwald-Hartwig amination, although reliant on more expensive palladium catalysts, generally provides higher yields under milder conditions and exhibits a broader substrate scope.
The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the cost of reagents, and the functional group tolerance required for the specific application. For large-scale industrial production where cost is a primary driver, optimization of the Ullmann conditions could be a viable strategy. Conversely, for laboratory-scale synthesis and in cases where high yields and mild conditions are paramount, the Buchwald-Hartwig amination is likely the superior choice. Further process development and optimization would be necessary to determine the most efficient and economical route for the specific needs of a given project.
Personal protective equipment for handling 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
This guide outlines the operational safety, handling, and logistical protocols for 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline .[1][2] Important Note on Data Availability: Specific toxicological data for the ortho isomer (2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, handling, and logistical protocols for 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline .[1][2]
Important Note on Data Availability: Specific toxicological data for the ortho isomer (2-position) is limited in public literature compared to its para isomer analog.[1] Therefore, this guide applies the Precautionary Principle , adopting safety standards derived from the high-hazard profiles of its parent pharmacophores: halogenated pyridines (neurotoxic potential) and anilines (methemoglobinemia risk).[1][2]
Executive Safety Summary
STOP AND READ: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until specific potency data confirms otherwise.
Critical Hazard
Immediate Action / Requirement
Acute Toxicity
Toxic by ingestion and skin absorption. The aniline moiety can induce methemoglobinemia (cyanosis) after a latency period.[1][3]
Skin Permeation
High. The lipophilic dichloropyridine ring enhances dermal absorption.[1][4] Double-gloving is mandatory.
Respiratory
Dust Hazard. Solid powder must be handled inside a fume hood or powder containment enclosure.[1][4]
Environmental
Marine Pollutant. Very toxic to aquatic life with long-lasting effects.[1][3][4][5] Do not release to drains.[2][4][6]
Chemical Profile & Risk Assessment
Chemical Name: 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline[1][2][7]
Physical State: Solid (Likely off-white to beige crystalline powder).[1]
Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane (DCM).[1][2]
Structure-Activity Hazard Analysis
Aniline Moiety (Pharmacophore A): Primary amines on benzene rings are metabolically oxidized to N-hydroxylamines, which oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2][3]
Wipe down the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.[4] Discard Kimwipe as hazardous waste.[2][4]
Protocol B: Reaction Setup (Synthesis)
Objective: Safe handling during chemical modification.
Glassware: Use standard borosilicate glassware. Ensure all joints are greased or sleeved (PTFE) to prevent seizing and leaks.[2]
Temperature Control:
If heating is required, use an oil bath or heating block.[2][4] Avoid open flames.
Halogenated pyridines can emit toxic chloride fumes (HCl, NOx) if decomposed thermally.[2][4]